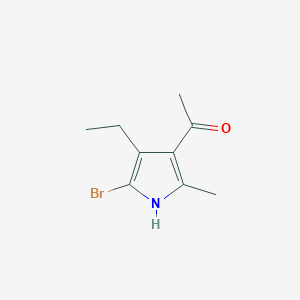

1-(5-bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone

Description

Structural Characterization of 1-(5-Bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone

Crystallographic Analysis and Molecular Geometry

X-ray crystallography serves as the primary experimental method for determining the precise atomic and molecular structure of crystalline materials, providing detailed three-dimensional information about electron density distribution and atomic positions. The crystallographic analysis of this compound requires the preparation of high-quality single crystals suitable for diffraction studies. The fundamental principle underlying X-ray crystallography involves the interaction of incident X-rays with the crystalline structure, causing diffraction in specific directions that can be measured and analyzed to reconstruct the molecular geometry.

The crystallographic characterization process begins with obtaining adequate crystals of the target compound, typically requiring dimensions larger than 0.1 millimeters in all directions, with sufficient purity and regularity in structure. The crystal must be free from significant internal imperfections such as cracks or twinning that could compromise the quality of the diffraction data. Once suitable crystals are obtained, they are subjected to intense monochromatic X-ray beams, producing characteristic diffraction patterns that are unique to each compound. The measurement of angles and intensities of diffracted X-rays allows crystallographers to generate detailed three-dimensional representations of electron density within the crystal structure.

The molecular geometry determination involves systematic data collection as the crystal is gradually rotated, with each orientation providing new reflections while previous ones disappear. Multiple data sets are typically required, with each set covering slightly more than half a full rotation of the crystal and containing tens of thousands of individual reflections. The computational analysis of these diffraction data, combined with complementary chemical information, enables the production and refinement of accurate atomic arrangement models. The final refined crystal structure provides precise bond lengths, bond angles, and torsion angles that define the three-dimensional molecular architecture of this compound.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy represents one of the most powerful analytical techniques for structural characterization of organic compounds, providing detailed information about the molecular framework and atomic connectivity patterns. The Nuclear Magnetic Resonance analysis of this compound involves both proton and carbon-13 spectroscopic studies to establish the complete structural assignment. The compound exhibits specific spectral characteristics that can be analyzed through high-resolution Nuclear Magnetic Resonance spectrometers operating at various frequencies, including 300, 400, 500, and 700 megahertz systems.

The proton Nuclear Magnetic Resonance spectrum of this compound displays characteristic chemical shifts corresponding to the different hydrogen environments within the molecule. The methyl group attached to the pyrrole ring typically appears as a singlet in the aliphatic region, while the ethyl substituent generates a characteristic ethyl pattern with triplet and quartet multiplicity. The ethanone methyl group produces a distinct singlet, and the pyrrole ring hydrogen appears as a unique signal reflecting the aromatic environment. The integration ratios and coupling patterns provide crucial information for confirming the proposed molecular structure and substituent positions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy complements the proton studies by providing information about the carbon framework of the molecule. The spectrum reveals distinct signals for the carbonyl carbon of the ethanone group, the aromatic carbons of the pyrrole ring, and the various aliphatic carbons from the methyl and ethyl substituents. The chemical shifts of these carbons are influenced by their electronic environments, with the carbonyl carbon typically appearing in the downfield region around 190-200 parts per million. The bromine substitution affects the chemical shifts of adjacent carbons, providing additional structural confirmation through characteristic downfield shifts.

Infrared and Raman Vibrational Profiling

Infrared spectroscopy provides valuable information about the functional groups present in this compound through the analysis of molecular vibrational modes. The infrared spectrum exhibits characteristic absorption bands corresponding to specific functional groups within the molecule. The carbonyl group of the ethanone functionality typically produces a strong absorption band in the region of 1640-1680 wavenumbers, which serves as a diagnostic feature for confirming the presence of the ketone functional group. The pyrrole ring system contributes characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region.

The vibrational analysis reveals additional structural features through the examination of carbon-hydrogen stretching modes, which appear in the 2800-3100 wavenumber region. The aliphatic carbon-hydrogen stretches from the methyl and ethyl substituents produce distinct absorption patterns that can be differentiated from the aromatic carbon-hydrogen stretches of the pyrrole ring. The nitrogen-hydrogen stretching vibration of the pyrrole ring, when present, typically appears in the 3200-3500 wavenumber region, providing confirmation of the heterocyclic structure.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be weak or absent in the infrared spectrum. The Raman spectrum of this compound offers insights into the polarizability changes associated with molecular vibrations, particularly those involving the aromatic ring system and the carbon-bromine bond. The carbon-bromine stretching vibration typically produces a characteristic Raman signal in the 500-700 wavenumber region, confirming the presence and position of the bromine substituent.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry serves as a crucial analytical technique for determining the molecular weight and fragmentation patterns of this compound, providing definitive confirmation of the molecular formula and structural features. The mass spectrometric analysis begins with the determination of the molecular ion peak, which corresponds to the intact molecule after ionization. The presence of bromine in the molecule creates a characteristic isotope pattern due to the natural abundance of bromine-79 and bromine-81 isotopes, appearing as a doublet separated by two mass units with an intensity ratio of approximately 1:1.

The fragmentation pattern analysis reveals the breakdown pathways of the molecular ion under mass spectrometric conditions, providing structural information about the connectivity and stability of different molecular fragments. Common fragmentation processes include the loss of the ethanone group, resulting in fragments corresponding to the substituted pyrrole ring system. The bromine atom may also be lost as a neutral species, leading to characteristic fragment ions that help confirm the substitution pattern. The ethyl and methyl substituents can undergo various fragmentation reactions, including alpha-cleavage reactions adjacent to the pyrrole ring.

High-resolution mass spectrometry provides precise molecular weight determinations that enable the confirmation of the exact molecular formula. The accurate mass measurements, typically obtained using time-of-flight or orbitrap mass analyzers, allow for the distinction between different possible molecular formulas with similar nominal masses. The fragmentation patterns observed in tandem mass spectrometry experiments provide additional structural confirmation through the analysis of collision-induced dissociation pathways that are characteristic of the specific substitution pattern in this compound.

Computational Chemistry Approaches

Density Functional Theory Calculations

Density Functional Theory represents the most widely employed computational method for investigating the electronic structure and properties of organic molecules, providing theoretical insights that complement experimental characterization techniques. The Density Functional Theory calculations for this compound involve the optimization of molecular geometry using appropriate exchange-correlation functionals and basis sets to achieve accurate descriptions of the electronic structure. The computational approach typically employs hybrid functionals such as B3LYP (Becke three-parameter Lee-Yang-Parr) or more recent functionals like M06-2X that provide improved treatment of dispersion interactions and non-covalent effects.

The geometry optimization process involves the systematic adjustment of atomic coordinates to minimize the total electronic energy of the system, resulting in the identification of the most stable molecular conformation. The optimized structure provides theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data for validation purposes. The calculations also yield information about the conformational preferences of the flexible ethyl substituent and the orientation of the ethanone group relative to the pyrrole ring plane.

Frequency calculations performed at the optimized geometry provide theoretical vibrational spectra that can be compared with experimental infrared and Raman data. The calculated vibrational frequencies require scaling factors to account for the limitations of the theoretical methods and basis sets employed. The computed infrared intensities and Raman activities help in the assignment of experimental spectral bands and provide insights into the normal modes of vibration. The thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, can be calculated from the vibrational frequencies, enabling the assessment of thermal stability and reactivity trends.

Molecular Orbital Analysis and Electronic Structure

The molecular orbital analysis of this compound provides detailed insights into the electronic structure and chemical reactivity of the compound through the examination of frontier molecular orbitals and electron density distributions. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the frontier orbitals that govern chemical reactivity, with their energy gap serving as an indicator of kinetic stability and excitation properties. The analysis reveals the extent of conjugation between the pyrrole ring system and the ethanone group, as well as the influence of the bromine substituent on the electronic structure.

The electron density analysis encompasses the examination of electrostatic potential surfaces, atomic charges, and bond critical points derived from the quantum mechanical wavefunction. The electrostatic potential surface provides visualization of the charge distribution and identifies regions of positive and negative electrostatic potential that are important for intermolecular interactions and reactivity patterns. The atomic charges, calculated using methods such as natural population analysis or Mulliken population analysis, reveal the polarization effects induced by the different substituents on the pyrrole ring.

The natural bond orbital analysis provides insights into the bonding characteristics and hyperconjugative interactions within the molecule. This analysis decomposes the molecular wavefunction into localized bonds and lone pairs, revealing the extent of delocalization and the strength of various orbital interactions. The stabilization energies associated with donor-acceptor interactions provide quantitative measures of hyperconjugation effects, particularly those involving the bromine lone pairs and the adjacent carbon-carbon bonds. The bond order analysis reveals the degree of multiple bond character in the pyrrole ring system and the carbonyl group, providing information about the resonance contributions to the overall electronic structure.

Properties

IUPAC Name |

1-(5-bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-4-7-8(6(3)12)5(2)11-9(7)10/h11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTRBOQNKDTABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C(=O)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the bromination of 4-ethyl-2-methyl-1H-pyrrole, followed by the introduction of the ethanone group. The reaction conditions typically include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 1-(5-bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone:

General Information:

- Name: this compound .

- CAS Number: 859074-81-0 .

- Molecular Formula: C9H12BrNO .

- Molecular Weight: 230.1 g/mol .

- Description: Described as a versatile small molecule scaffold .

- Purity: Minimum 95% .

Availability:

- CymitQuimica indicates that this product is discontinued in various quantities (1g, 50mg, 100mg, 250mg, 500mg) .

- Novachemistry lists the product as available in 1g and 10g sizes, but indicates that you should inquire for pricing and availability .

Potential Applications:

While the search results do not explicitly detail specific applications of this compound, the following can be inferred:

- Versatile Scaffold: CymitQuimica describes it as a "versatile small molecule scaffold" . This suggests it can be used as a starting point or intermediate in the synthesis of more complex molecules.

- Lab Use: CymitQuimica specifies that their products are intended for lab use only .

- Research and Development: Experimental design techniques are effective tools for research and development of cosmetics .

Safety Information:

Mechanism of Action

The mechanism of action of 1-(5-bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and other functional groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) in the target compound increases electrophilicity compared to chlorine or methyl groups, which may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Bioactivity: The 4-chlorophenyl-substituted pyrrole (Table 1, row 2) exhibits anti-inflammatory activity, while pyridine derivatives (e.g., row 4) show antiparasitic effects against Trypanosoma cruzi .

- Amino Substituents: The amino group in row 3 improves solubility and hydrogen-bonding capacity, critical for CNS drug design .

Comparison with Indole- and Pyrazole-Based Ethanones

Table 2: Functional Group Impact on Bioactivity

Key Observations:

- Heterocyclic Cores : Indole and pyrazole derivatives exhibit higher bioactivity due to extended π-conjugation and heteroatom interactions. For example, the indole-based compound in row 2 shows potent antimalarial activity via Plasmodium CYP51 inhibition .

- Electron-Deficient Groups : Nitro and thioether groups (row 2) enhance binding to parasitic enzymes, outperforming standard therapies .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Data for Selected Ethanones

Key Observations:

- C=O Stretching : The oxadiazole derivative (row 2) shows a higher C=O IR absorption (1705 cm⁻¹) due to electron-withdrawing effects of the oxadiazole ring .

- Aromatic Proton Signals : Substituted phenyl groups (e.g., 4-methoxyphenyl in row 2) produce distinct multiplet patterns in ¹H NMR, aiding structural elucidation .

Structure-Activity Relationship (SAR) Analysis

- Bromine Position : Bromine at the 5-position (pyrrole) or 2-position (pyridine) enhances halogen bonding with biological targets, as seen in antiparasitic compounds .

- Alkyl Substituents: Ethyl and methyl groups (e.g., in the target compound) improve lipid solubility but may reduce aqueous bioavailability compared to polar amino or hydroxyl groups .

- Hybrid Structures : Pyrazole-oxadiazole hybrids (Table 2, row 3) combine hydrogen-bonding (pyrazole) and rigidity (oxadiazole), optimizing antimicrobial activity .

Biological Activity

1-(5-Bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone is a synthetic organic compound belonging to the pyrrole class, characterized by its unique structural features, including a bromine atom, an ethyl group, and a methyl group attached to the pyrrole ring. This compound has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is , with a molar mass of 230.10 g/mol. Its synthesis typically involves bromination followed by the introduction of an ethanone group, with various synthetic routes available to optimize yield and purity .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors, which may modulate various biochemical pathways. The presence of the bromine atom can enhance its reactivity, influencing its binding affinity and specificity towards these targets .

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Properties

Preliminary studies suggest that derivatives of pyrrole compounds exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Although specific data on this compound's activity against these organisms is limited, related pyrrole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against S. aureus .

Anticancer Potential

Pyrrole derivatives have also been explored for their anticancer properties. In vitro studies have shown that certain pyrrole-based compounds can inhibit the proliferation of cancer cells. For instance, compounds structurally related to this compound exhibited significant antiproliferative effects against various cancer cell lines .

Case Studies and Research Findings

A review of recent literature reveals several key findings related to the biological activity of pyrrole derivatives:

- Antibacterial Activity : A study reported that pyrrole derivatives showed potent activity against Mycobacterium tuberculosis and MRSA strains, suggesting a potential role for similar compounds in developing new antibiotics .

- Cytotoxicity : In vitro tests indicated that certain pyrrole derivatives could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

- Molecular Docking Studies : Computational studies have provided insights into the binding mechanisms of pyrrole derivatives with target proteins involved in bacterial resistance, further supporting their development as novel antimicrobial agents .

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, a comparison table is presented below:

| Compound Name | Structure Characteristics | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromine, Ethyl, Methyl groups | Potentially active against S. aureus | Inhibitory effects on cancer cell proliferation |

| 1-(5-Chloro-4-methyl-1H-pyrrol-3-yl)ethanone | Chlorine instead of Bromine | Moderate activity reported | Similar anticancer properties |

| 1-(5-Bromo-4-methylpyrrole) | Lacks Ethyl group | Lower activity compared to ethyl-substituted derivatives | Limited data available |

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-bromo-4-ethyl-2-methyl-1H-pyrrol-3-yl)ethanone, and how is reaction completion monitored?

The compound is typically synthesized via condensation reactions under reflux conditions. For example, a common method involves reacting a brominated precursor (e.g., 5-bromo-4-ethyl-2-methylpyrrole) with an acetylating agent in ethanol, using hydrazine hydrate and KOH as catalysts. Reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via acidification and crystallization from ethanol . Alternative routes may employ Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) for introducing the ethanone group, though solvent choice (e.g., NMP at 210°C) can vary .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential techniques include:

- ¹H NMR : To confirm substituent positions (e.g., ethyl, methyl, and bromine groups) and aromatic proton environments.

- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H stretches (~3400 cm⁻¹) in the pyrrole ring.

- Mass Spectrometry : To verify molecular weight (e.g., M⁺ peak at m/z ~245 for C₉H₁₂BrNO) and fragmentation patterns. Physical data (melting point, solubility) should be cross-referenced with literature values, as exemplified in Table 1 of .

Q. What are common functionalization reactions for this compound, and how do substituents influence reactivity?

The bromine atom at the 5-position is highly reactive toward nucleophilic substitution (e.g., Suzuki coupling for aryl group introduction) or cross-coupling reactions. The ethanone group can undergo condensation with hydrazines to form pyrazole derivatives, a key step in synthesizing bioactive analogs . Ethyl and methyl groups may sterically hinder certain reactions, requiring optimized conditions (e.g., elevated temperatures or polar aprotic solvents) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity when synthesizing derivatives of this compound?

Yield optimization involves:

- Catalyst Screening : Testing bases (e.g., KOH vs. NaOH) or Lewis acids (AlCl₃ vs. FeCl₃) to enhance regioselectivity .

- Solvent Effects : Polar solvents (ethanol, NMP) improve solubility of intermediates, while non-polar solvents may reduce side reactions.

- Degradation Mitigation : Continuous cooling during prolonged reactions minimizes thermal decomposition of sensitive intermediates . Purity is assessed via HPLC or GC-MS, with recrystallization or column chromatography as preferred purification methods .

Q. What mechanistic insights exist for the condensation reactions involving this compound?

The ethanone group participates in acid- or base-catalyzed condensations. For example, hydrazine reacts with the carbonyl group to form hydrazones, which cyclize into pyrazoles under thermal activation. Mechanistic studies using isotopic labeling (e.g., ¹³C NMR) or kinetic profiling can elucidate rate-determining steps and intermediate stability . Computational models (DFT calculations) further predict transition states and regiochemical outcomes .

Q. How do bromine and alkyl substituents impact the compound’s electronic properties and biological activity?

- Bromine : Enhances electrophilicity at the 5-position, facilitating cross-coupling reactions. Its electron-withdrawing effect also modulates the pyrrole ring’s aromaticity, affecting binding to biological targets (e.g., enzymes or receptors) .

- Alkyl Groups (Ethyl/Methyl) : Increase hydrophobicity, improving membrane permeability in cellular assays. Steric effects may reduce off-target interactions in drug discovery contexts .

Q. What analytical challenges arise in assessing the stability of this compound under varying storage conditions?

Key challenges include:

- Degradation Pathways : Hydrolysis of the ethanone group or debromination under acidic/alkaline conditions. Accelerated stability studies (e.g., 40°C/75% RH) with LC-MS monitoring identify degradation products .

- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation; amber glassware or inert atmospheres (N₂) are recommended for long-term storage .

Q. How is the biological activity of derivatives evaluated, and what structural features correlate with efficacy?

- Antimicrobial Screening : Derivatives are tested against Gram-positive/negative bacteria (MIC assays) and fungi. Chlorine or fluorine substitutions often enhance activity by disrupting microbial membranes .

- SAR Studies : Modifying the pyrrole ring’s substituents (e.g., replacing ethyl with propyl) and analyzing IC₅₀ values in enzyme inhibition assays reveal critical pharmacophore elements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.